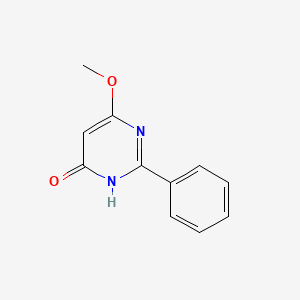

6-Methoxy-2-phenylpyrimidin-4-ol

説明

6-Methoxy-2-phenylpyrimidin-4-ol is a pyrimidine derivative characterized by a methoxy group at the 6-position and a phenyl substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 216.24 g/mol, and it exhibits a melting point of 183–185°C . It is primarily utilized in laboratory settings, with recommended precautions such as protective gloves and proper storage to avoid unintended reactions . Structural analogs of this compound often vary in substituents at the 2-, 4-, or 6-positions, which influence physicochemical properties and biological activities.

特性

分子式 |

C11H10N2O2 |

|---|---|

分子量 |

202.21 g/mol |

IUPAC名 |

4-methoxy-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-7-9(14)12-11(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |

InChIキー |

ISNOBWDIOHJVOD-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=O)NC(=N1)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

6-Methoxy-2-(3-methylphenyl)pyrimidin-4-ol

6-Methoxy-2-(pyridin-3-yl)pyrimidin-4-ol

6-Methoxy-2-(methylthio)pyrimidin-4-ol

- Structure : A methylthio (-SCH₃) group replaces the phenyl ring.

- Impact : The sulfur atom enhances nucleophilic reactivity, making this compound a candidate for further alkylation or oxidation reactions .

Substituent Variations at the 6-Position

6-Amino-2-phenylpyrimidin-4-ol

- Structure: The methoxy group is replaced by an amino (-NH₂) group.

6-(Thiophen-2-yl)-2-phenylpyrimidin-4-ol

- Structure : A thiophene ring replaces the methoxy group.

Derivatives with Additional Functional Groups or Rings

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol

- Structure : A phenylsulfanylmethyl group is added at the 6-position.

- Impact : The sulfur atom and extended alkyl chain increase molecular weight (295.36 g/mol ) and may influence redox reactivity .

Data Table: Key Properties of Selected Analogs

Research Findings and Trends

- Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF₃) substituents (e.g., 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine) exhibit enhanced metabolic stability due to reduced electron density .

- Synthetic Accessibility: Alkylation and nucleophilic substitution reactions (e.g., using methyl iodide or thiophenol) are common strategies for derivatizing the pyrimidine core, as demonstrated in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。